molecular formula C18H15N5O3S B2808711 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207000-42-7

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2808711
CAS No.: 1207000-42-7
M. Wt: 381.41
InChI Key: UXRNLUDZUDAJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

Synthetic Routes and Derivatives : A variety of substituted furan and pyrrole derivatives have been synthesized, including compounds with thiazole moieties similar to the compound . These derivatives exhibit a range of activities, including promising antimicrobial properties. For example, the synthesis of thiazolyl and thiadiazolyl derivatives from substituted furan and pyrrole has been explored, leading to compounds with significant antimicrobial activities (Hassan, 2007). Moreover, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and its electrophilic substitution reactions highlight the versatility and reactivity of such fused heterocycles, providing a foundation for further functionalization and application in various fields (El’chaninov & Aleksandrov, 2017).

Antimicrobial and Antiviral Applications

Antimicrobial and Antiviral Activities : Some derivatives of the compound have been found to possess antimicrobial and antiviral properties. This includes the synthesis and study of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, which have shown promising antimicrobial activity against various bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (El-Shehry, El‐Hag, & Ewies, 2020). Additionally, certain heterocyclic compounds based on furanone derivatives have exhibited anti-avian influenza virus activity, highlighting the potential for such compounds in antiviral applications (Flefel et al., 2012).

Anticancer Research

Anticancer Potential : There is ongoing research into the anticancer potential of thiazole derivatives. For instance, the synthesis and bioevaluation of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides as antimicrobial agents also touch upon the design of compounds with potential anticancer properties, suggesting a broader applicability of such derivatives in therapeutic contexts (2020).

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-16-6-5-13(15-4-3-11-26-15)21-23(16)10-7-19-17(25)14-12-27-18(20-14)22-8-1-2-9-22/h1-6,8-9,11-12H,7,10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRNLUDZUDAJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.